molecular formula C15H11BrN4OS B11693588 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

Cat. No.: B11693588
M. Wt: 375.2 g/mol
InChI Key: XUBOZKVQAQSWKI-RQZCQDPDSA-N
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Description

4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol (C₁₅H₁₁BrN₄OS; molecular weight 375.244 g/mol) is a Schiff base derivative featuring a brominated phenol core linked to a 1,2,4-triazole moiety via an imine bond. Its IUPAC name is 4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (thiol, phenol) groups, enabling diverse applications in coordination chemistry and sensor design.

Properties

Molecular Formula

C15H11BrN4OS

Molecular Weight

375.2 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11BrN4OS/c16-12-6-7-13(21)11(8-12)9-17-20-14(18-19-15(20)22)10-4-2-1-3-5-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

XUBOZKVQAQSWKI-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Bromination of 2-Hydroxybenzaldehyde

Direct bromination of 2-hydroxybenzaldehyde using bromine (Br₂) in acetic acid at 0–5°C introduces the bromo group at the para position relative to the hydroxyl group. The reaction proceeds via electrophilic aromatic substitution, with a typical yield of 78–82%. Excess bromine is avoided to prevent di-substitution.

Reaction Conditions

  • Reagents : 2-Hydroxybenzaldehyde, Br₂ (1.1 equiv), glacial acetic acid

  • Temperature : 0–5°C

  • Time : 4–6 hours

  • Workup : Quenched with NaHSO₃, extracted with ethyl acetate

Oxidation of 4-Bromo-2-Hydroxybenzyl Alcohol

Alternatively, 4-bromo-2-hydroxybenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids harsh bromination conditions and achieves yields of 85–90%.

Reaction Conditions

  • Reagents : 4-Bromo-2-hydroxybenzyl alcohol, PCC (1.5 equiv), CH₂Cl₂

  • Temperature : Room temperature

  • Time : 12–16 hours

  • Workup : Filtered through Celite®, concentrated under vacuum

Synthesis of 3-Mercapto-5-Phenyl-4-Amino-1,2,4-Triazole

The 1,2,4-triazole-3-thiol moiety is synthesized via cyclization of thiosemicarbazides, as demonstrated in analogous protocols.

Preparation of Phenyl Thiosemicarbazide

Phenylacetic acid hydrazide reacts with phenylisothiocyanate in ethanol under reflux to form the corresponding thiosemicarbazide.

Reaction Conditions

  • Reagents : Phenylacetic acid hydrazide (1 equiv), phenylisothiocyanate (1.1 equiv), ethanol

  • Temperature : Reflux

  • Time : 4 hours

  • Yield : 86–96%

Cyclization to 1,2,4-Triazole-3-Thiol

The thiosemicarbazide undergoes intramolecular cyclization in aqueous NaOH (5% w/v) at 80°C. Mercapto group formation is confirmed via IR (νS-H ≈ 2550 cm⁻¹).

Reaction Conditions

  • Reagents : Thiosemicarbazide (1 equiv), NaOH (5% aqueous)

  • Temperature : 80°C

  • Time : 3–4 hours

  • Yield : 92–97%

Condensation to Form the Schiff Base

The final step involves the acid-catalyzed condensation of 4-bromo-2-hydroxybenzaldehyde with 3-mercapto-5-phenyl-4-amino-1,2,4-triazole to form the imine linkage.

Conventional Thermal Method

A mixture of aldehyde (1 equiv) and triazole amine (1 equiv) in ethanol containing catalytic acetic acid is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Reaction Conditions

  • Solvent : Ethanol

  • Catalyst : Glacial acetic acid (0.1 equiv)

  • Temperature : Reflux

  • Time : 6–8 hours

  • Yield : 88–92%

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly reduces reaction time. Using a domestic microwave oven (300 W), the reaction completes in 5–7 minutes with comparable yields.

Reaction Conditions

  • Solvent : Ethanol

  • Power : 300 W

  • Time : 5–7 minutes

  • Yield : 90–94%

Optimization and Alternative Methods

Solvent Effects

Polar aprotic solvents like DMF accelerate imine formation but may require higher temperatures. Ethanol remains preferred for its balance of solubility and environmental safety.

Catalytic Additives

Piperidine (5 mol%) enhances Schiff base formation under mild conditions, reducing reaction time to 2–3 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : νO-H (phenolic) ≈ 3300 cm⁻¹, νC=N (imine) ≈ 1620 cm⁻¹, νS-H ≈ 2550 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.4 (s, 1H, CH=N), 7.3–7.8 (m, 8H, aromatic).

  • Mass Spectrometry : m/z 414 [M+H]⁺.

Purity and Yield

  • Melting Point : 210–213°C (decomp.).

  • HPLC Purity : >98% (C18 column, MeOH:H₂O = 70:30) .

Chemical Reactions Analysis

Tautomerism and Reactivity

The compound exhibits thiol-thione tautomerism, which influences its reactivity:

Tautomer FormStructural FeatureReactivity
Thiol (10a) -SH group at position 3Participates in S-alkylation and metal coordination
Thione (10b) C=S group at position 3Undergoes N-alkylation or acts as a nucleophile

This equilibrium is confirmed by 1H^{1}\text{H} NMR (δ=14.11ppm\delta = 14.11 \, \text{ppm} for N-H) and 13C^{13}\text{C} NMR (δ=168.9ppm\delta = 168.9 \, \text{ppm} for C=S) .

S-Alkylation Reactions

The mercapto group undergoes S-alkylation with alkyl halides (e.g., propargyl bromide) in basic media. For example:

Reaction :

Compound+Propargyl bromideCs2CO3,DMFS-Propargylated derivative\text{Compound} + \text{Propargyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{S-Propargylated derivative}

Conditions :

  • Base: Cesium carbonate

  • Solvent: DMF

  • Temperature: Room temperature

  • Yield: 61–75%

Application :
The resulting alkyne-functionalized derivatives are precursors for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Metal Coordination and Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via:

  • Phenolic oxygen (OO-donor)

  • Imine nitrogen (NN-donor)

  • Thiol/thione sulfur (SS-donor)

Example :

Compound+Cu(II) acetateSquare-planar Cu complex\text{Compound} + \text{Cu(II) acetate} \rightarrow \text{Square-planar Cu complex}

Properties of complexes :

  • Enhanced stability due to chelate effect.

  • Potential antimicrobial and anticancer activity .

Reduction of Ketone Derivatives

The compound’s derivatives (e.g., ketones) can be reduced to alcohols using sodium borohydride:

Reaction :

2-[Triazolyl]sulfanyl-1-phenylethanoneNaBH4,EtOH2-[Triazolyl]sulfanyl-1-phenylethanol\text{2-{[Triazolyl]sulfanyl}-1-phenylethanone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-{[Triazolyl]sulfanyl}-1-phenylethanol}

Conditions :

  • Reducing agent: NaBH4_4

  • Solvent: Ethanol

  • Temperature: 45–50°C

  • Yield: 57%

Comparative Analysis of Synthetic Methods

Conventional vs. microwave-assisted synthesis:

ParameterConventional MethodMicrowave Method
Reaction time 4–24 hours2–10 minutes
Yield 61–85%90–96%
Energy efficiency LowHigh
Scale-up feasibility ModerateLimited

Microwave irradiation significantly accelerates reactions like cyclization and alkylation .

Functional Group Transformations

  • Oxidation : The thiol group (–SH) can be oxidized to sulfonic acid (–SO3_3H) using H2_2O2_2/H2_2SO4_4.

  • Nucleophilic substitution : Bromine at the para position of the phenol ring is susceptible to substitution with amines or alkoxides .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under prolonged UV exposure or strong acidic/basic conditions. Degradation pathways include:

  • Hydrolysis of the imine bond.

  • Oxidation of the thiol group.

Scientific Research Applications

Antibacterial Activity

The compound's structure suggests significant antibacterial potential. Research has shown that derivatives of 1,2,4-triazoles exhibit strong antibacterial properties. For instance, studies indicate that triazole derivatives can outperform traditional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than those of standard treatments like ciprofloxacin and vancomycin .

Table 1: Antibacterial Efficacy of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Ciprofloxacin2.96E. coli
Vancomycin0.68S. aureus
4-Bromo Triazole Derivative0.046MRSA

The presence of the mercapto group in the compound enhances its interaction with bacterial enzymes, potentially leading to increased efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to antibacterial applications, triazole compounds are also recognized for their antifungal properties. The incorporation of the triazole ring allows these compounds to inhibit fungal cell membrane synthesis effectively. Research has demonstrated that certain triazole derivatives exhibit potent antifungal activity comparable to established antifungal agents .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Fungi
Fluconazole0.5Candida albicans
4-Bromo Triazole Derivative0.25Aspergillus niger

Potential in Cancer Therapy

Emerging studies suggest that triazole derivatives may also play a role in cancer therapy. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized various triazole derivatives, including those similar to the compound , and evaluated their antimicrobial efficacy against a panel of bacterial strains. The results showed that compounds with a bromo substituent exhibited enhanced activity against resistant strains of bacteria, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationship (SAR) of triazole-based compounds revealed that modifications at specific positions on the triazole ring could lead to increased potency against MRSA and other pathogens. The research highlighted the importance of electron-donating groups and their positioning on the phenyl ring for optimizing antibacterial activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include those related to cell signaling and metabolism .

Comparison with Similar Compounds

Zinc Complexes and Toxicity Profiles

Zinc complexes of brominated Schiff bases, such as 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol, demonstrate lower toxicity in vivo compared to non-brominated analogues. The target compound’s triazole-thione group could modulate toxicity by influencing metabolic pathways or metal-ion chelation efficiency.

Halogen-Substituted Derivatives

Chloro and bromo derivatives of triazole-thione Schiff bases (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) highlight the role of halogen substituents in bioactivity.

Sulfur-Containing Analogues

The compound 4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)imino-methyl]phenol incorporates extended sulfur chains, which increase electron delocalization and redox activity. This structural variation may improve catalytic or antioxidant properties compared to the target compound’s simpler thiol group .

Antimicrobial Activity

Triazole-thione derivatives like 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit notable antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli). The target compound’s bromophenol group may enhance bacterial membrane disruption, though direct comparative data are lacking .

Key Research Findings

  • Structural Stability: The imine bond length in the target compound (1.283 Å) is slightly longer than in 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol (1.269 Å), suggesting reduced resonance stabilization but greater flexibility for conformational changes .
  • Synthetic Versatility: The triazole-thione scaffold allows modular functionalization, as seen in 4-Bromo-2-(((3-(dec-9-en-1-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, where alkyl chain addition improves solubility in nonpolar solvents .
  • Therapeutic Potential: Brominated triazole derivatives (e.g., 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol) show promise in antimicrobial and anticancer applications, though the target compound’s efficacy remains understudied .

Biological Activity

4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol is a compound that incorporates a bromo-substituted phenol and a triazole moiety, which has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol can be represented as follows:

C15H11BrN4OS\text{C}_{15}\text{H}_{11}\text{BrN}_4\text{OS}

This compound features a triazole ring known for its biological activity, particularly against microbial pathogens. The mercapto group (–SH) enhances the compound's reactivity and potential interaction with biological targets.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The MIC values of 4-bromo derivatives have been reported to range significantly based on structural modifications. For instance, compounds with similar triazole structures showed MIC values from 0.25 to 32 µg/mL against resistant strains like MRSA and VRE .
  • Zones of Inhibition : In studies using the agar disc-diffusion method, the zones of inhibition for this compound indicated potent antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.2528
Escherichia coli1620
Pseudomonas aeruginosa3215

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have been explored in various cancer cell lines. Although specific data on this compound's anticancer activity is sparse, general trends indicate that triazole-containing compounds can exhibit significant cytotoxicity.

  • Case Studies : Research has shown that certain triazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 proteins .
  • IC50 Values : Related compounds have exhibited IC50 values below those of established chemotherapeutics like doxorubicin, indicating strong potential for further development .

Q & A

Q. What synthetic methodologies are used to prepare 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol?

The compound is synthesized via Schiff base condensation between 5-bromo-salicylaldehyde derivatives and 3-mercapto-5-phenyl-1,2,4-triazol-4-amine. Methanol or ethanol is typically used as a solvent under reflux conditions. The reaction is monitored via TLC or HPLC, and purification involves recrystallization or column chromatography. Key intermediates like 3-mercapto-5-phenyl-1,2,4-triazole derivatives are prepared using established protocols for heterocyclic amine functionalization .

Q. Which spectroscopic techniques are employed for structural characterization?

  • FTIR : Confirms the presence of imine (C=N) and phenolic O–H stretches (≈3200–3500 cm⁻¹).
  • NMR : ¹H and ¹³C NMR identify aromatic protons, bromine substituents, and imine linkages.
  • UV-Vis : Detects π→π* and n→π* transitions in the conjugated Schiff base system.
  • XRD : Resolves crystal structure, including bond lengths and dihedral angles between aromatic rings .

Q. How is crystallographic data analyzed for this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines space groups, hydrogen bonding, and molecular conformation. Absorption corrections (e.g., CrysAlis PRO) and constrained refinement for H atoms are applied. Polymorphs are identified by comparing unit cell parameters and intermolecular interactions .

Advanced Research Questions

Q. How do polymorphic forms influence thermochromic behavior?

Polymorphs exhibit distinct dihedral angles (θ) between aromatic rings, altering π-conjugation and thermal response. For example:

  • Low θ (<25°) : Strong thermochromism due to enhanced keto-enol tautomerism.
  • High θ (>45°) : Reduced color change upon heating/cooling. Differential scanning calorimetry (DSC) and variable-temperature XRD track phase transitions, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H⋯N hydrogen bonds) .

Q. What computational methods predict biological activity and electronic properties?

  • DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO/LUMO), chemical hardness (η), and electrophilicity (ω) to assess reactivity.
  • Molecular docking (Autodock 4.2.6) : Screens binding affinity to target proteins (e.g., enzymes or receptors).
  • ADME prediction (SwissADME) : Evaluates pharmacokinetics (logP, bioavailability) and drug-likeness .

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies in bond lengths or thermodynamic stability often arise from solvent effects or crystal packing forces not modeled in DFT. Hybrid approaches combine:

  • MD simulations : Account for solvation and temperature.
  • Multiwave refinement : Adjusts XRD data for disorder or twinning. Validation via spectroscopic correlation (e.g., comparing calculated vs. experimental IR frequencies) ensures accuracy .

Q. What strategies optimize ligand design for metal complexation?

The phenolic –OH and triazole thiol groups act as chelation sites. Design considerations include:

  • pH-dependent coordination : Adjust protonation states to favor metal binding (e.g., Cu²⁺ or Pr³⁺).
  • Steric effects : Substituents on the phenyl ring modulate geometry (e.g., octahedral vs. square planar).
  • Spectrophotometric titration : Determines stability constants (logK) for complexes .

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